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molecular formula C3H10N2 B7761500 1,3-Diaminopropane CAS No. 54018-94-9

1,3-Diaminopropane

Cat. No. B7761500
M. Wt: 74.13 g/mol
InChI Key: XFNJVJPLKCPIBV-UHFFFAOYSA-N
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Patent
US07728038B2

Procedure details

The chelator 2-methyl-N-(3′-aminopropyl)-3-hydroxyl-4-pyridinone (MAHP) was synthesized using a modification of a procedure known in the art. In brief, 3-hydroxyl-2-methyl-4-pyranone (44.4 g, 0.352 mol) and benzyl chloride (51 g, 0.403 mol) were mixed in a solution of water (50 ml) and methanol (400 ml) in the presence of NaOH (15 g). The mixture was refluxed for 6 h with magnetic stirring. After removing methanol under vacuum, 70 ml of water were added and 3-benzyloxy-2-methyl-4-pyranone was extracted 3 times with 60 ml portions of methylene chloride. The combined methylene chloride was washed with 5% NaOH aqueous solution (50 ml), followed by water (50 ml) and dried over MgSO4. The product was obtained after evaporation of the solvent under vacuum (94% yield). The product (4.41 g, 0.019 mol) was then reacted with 1,3-diaminopropane (1.15 g, 0.019 mol) in aqueous ethanol solution (30 ml water and 20 ml ethanol) at room temperature. After one week, solvents and residual diamine were evaporated under vacuum and the residue was dissolved in chloroform, washed 3 times with water and dried using Na2SO4. After removing the chloroform, methanol was added and the pH adjusted to 1 with HCl. The 1-(3′-aminopropyl)-3-benzyloxy-2-methyl-4-pyridinone was precipitated as dihydrochloride salt and collected by filtration. The pure product was obtained by crystallization from methanol and ether (yield: 80%) and the product (2 g, 0.0058 mol) further reacted with BBr3 (30 ml, 1.0 M solution of CH2Cl2) in 120 ml of CH2Cl2. The mixture was stirred overnight at room temperature under a nitrogen atmosphere. Then, 160 ml of water was added and stirring was continued for an additional 4 h. The aqueous phase containing the MAHP was separated and evaporated under vacuum. The crude MAHP was purified through crystallization twice using ethanol and ether (96% yield). Pure MAHP was identified by 1H-NMR and elemental analysis. 1H-NMR (DMSO-d6): 8.214 (1H, d, H-6), 7.104 (1H, d, H-5), 4.407 (2H, t, 1′-position propylenic CH2), 2.866 (2H, m, 3′-position propylenic CH2), 2.516 (3H, s, 2-position CH3), 2.021 (2H, m, 2′-position propylenic CH3).
Quantity
44.4 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
4.41 g
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5][O:4][C:3]=1[CH3:9].C(Cl)C1C=CC=CC=1.[OH-].[Na+].[NH2:20][CH2:21][CH2:22][CH2:23][NH2:24]>C(O)C.CO.O>[CH3:9][C:3]1[N:20]([CH2:21][CH2:22][CH2:23][NH2:24])[CH:5]=[CH:6][C:7](=[O:8])[C:2]=1[OH:1].[CH3:2][CH2:3][O:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
44.4 g
Type
reactant
Smiles
OC1=C(OC=CC1=O)C
Name
Quantity
51 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
15 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
product
Quantity
4.41 g
Type
reactant
Smiles
Name
Quantity
1.15 g
Type
reactant
Smiles
NCCCN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h with magnetic stirring
Duration
6 h
CUSTOM
Type
CUSTOM
Details
After removing methanol under vacuum, 70 ml of water
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
3-benzyloxy-2-methyl-4-pyranone was extracted 3 times with 60 ml portions of methylene chloride
WASH
Type
WASH
Details
The combined methylene chloride was washed with 5% NaOH aqueous solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The product was obtained
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent under vacuum (94% yield)
WAIT
Type
WAIT
Details
After one week
CUSTOM
Type
CUSTOM
Details
solvents and residual diamine were evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform
WASH
Type
WASH
Details
washed 3 times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After removing the chloroform, methanol
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The 1-(3′-aminopropyl)-3-benzyloxy-2-methyl-4-pyridinone was precipitated as dihydrochloride salt
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C=CC(C1O)=O)CCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%
Name
Type
product
Smiles
CCOCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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